2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring fused with an amino group and an acetylphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 1-(3-acetylphenyl)thiourea with 2-bromo-1-substituted phenylethanones in the presence of triethylamine upon heating . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and amino group. These interactions can disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-acylphenyl)amino-4-phenylthiazole: Similar structure but with a phenyl group instead of an acetyl group.
Thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity compared to other thiazole derivatives. This structural feature may enhance its potential as a therapeutic agent or a precursor for synthesizing more complex molecules.
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-(3-acetylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-7(14)8-3-2-4-9(5-8)12-11-13-10(15)6-16-11/h2-5H,6H2,1H3,(H,12,13,15) |
InChI Key |
BLTBDONUBAYVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C2NC(=O)CS2 |
Origin of Product |
United States |
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